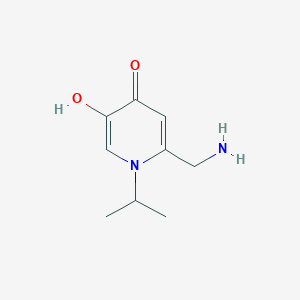
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an aminomethyl group, a hydroxy group, and a propan-2-yl group attached to a dihydropyridinone ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with an aminomethyl ketone in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydropyridine derivative using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-hydroxy-1-(methyl)-1,4-dihydropyridin-4-one
- 2-(Aminomethyl)-5-hydroxy-1-(ethyl)-1,4-dihydropyridin-4-one
- 2-(Aminomethyl)-5-hydroxy-1-(butyl)-1,4-dihydropyridin-4-one
Uniqueness
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(aminomethyl)-5-hydroxy-1-propan-2-ylpyridin-4-one |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)11-5-9(13)8(12)3-7(11)4-10/h3,5-6,13H,4,10H2,1-2H3 |
InChI Key |
HZNCFQXGYALNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)C=C1CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


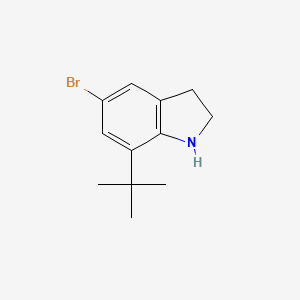


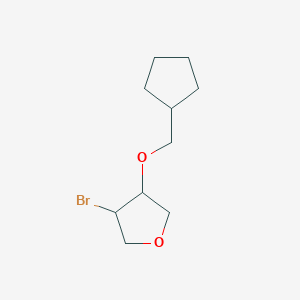
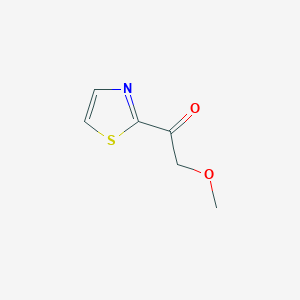
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
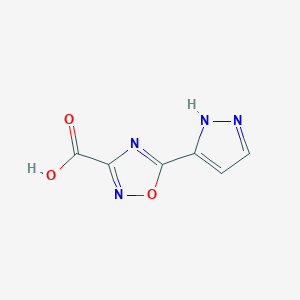
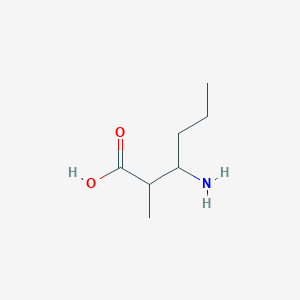
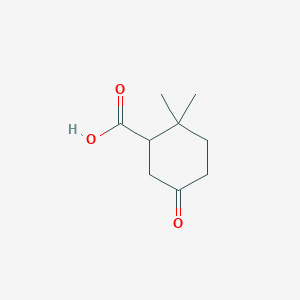
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
